molecular formula C15H12N2O4 B10883187 N'-(1,3-Benzodioxol-5-ylmethylene)-3-hydroxybenzohydrazide

N'-(1,3-Benzodioxol-5-ylmethylene)-3-hydroxybenzohydrazide

Cat. No.: B10883187
M. Wt: 284.27 g/mol
InChI Key: VYPZINCVJUHRLY-LZYBPNLTSA-N
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Description

N’~1~-(1,3-BENZODIOXOL-5-YLMETHYLENE)-3-HYDROXYBENZOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzodioxole moiety, which is a common structural motif in many biologically active molecules. The presence of the hydroxybenzohydrazide group further enhances its chemical reactivity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-(1,3-BENZODIOXOL-5-YLMETHYLENE)-3-HYDROXYBENZOHYDRAZIDE typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 3-hydroxybenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for N’~1~-(1,3-BENZODIOXOL-5-YLMETHYLENE)-3-HYDROXYBENZOHYDRAZIDE are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’~1~-(1,3-BENZODIOXOL-5-YLMETHYLENE)-3-HYDROXYBENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br~2~) or nitric acid (HNO~3~).

Major Products

    Oxidation: Formation of benzodioxole-5-carboxylic acid derivatives.

    Reduction: Formation of benzodioxole-5-methylamine derivatives.

    Substitution: Formation of halogenated or nitrated benzodioxole derivatives.

Scientific Research Applications

N’~1~-(1,3-BENZODIOXOL-5-YLMETHYLENE)-3-HYDROXYBENZOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’~1~-(1,3-BENZODIOXOL-5-YLMETHYLENE)-3-HYDROXYBENZOHYDRAZIDE involves its interaction with various molecular targets. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The hydroxybenzohydrazide group can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity. These interactions can lead to the modulation of cellular pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-BENZODIOXOL-5-YLMETHYL)-N-(1,3-BENZODIOXOL-5-YLMETHYLENE)AMINE
  • N-(1,3-BENZODIOXOL-5-YLMETHYLENE)-1,3-BENZODIOXOL-5-AMINE

Uniqueness

N’~1~-(1,3-BENZODIOXOL-5-YLMETHYLENE)-3-HYDROXYBENZOHYDRAZIDE is unique due to the presence of both the benzodioxole and hydroxybenzohydrazide moieties. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications. The hydroxy group enhances its solubility and potential for hydrogen bonding, while the benzodioxole ring provides a stable aromatic system for further functionalization.

Properties

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-3-hydroxybenzamide

InChI

InChI=1S/C15H12N2O4/c18-12-3-1-2-11(7-12)15(19)17-16-8-10-4-5-13-14(6-10)21-9-20-13/h1-8,18H,9H2,(H,17,19)/b16-8+

InChI Key

VYPZINCVJUHRLY-LZYBPNLTSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)C3=CC(=CC=C3)O

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=NNC(=O)C3=CC(=CC=C3)O

Origin of Product

United States

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